molecular formula C10H16N2 B13311586 1-Methyl-2-(3-methylpyrrolidin-3-yl)-1H-pyrrole

1-Methyl-2-(3-methylpyrrolidin-3-yl)-1H-pyrrole

Cat. No.: B13311586
M. Wt: 164.25 g/mol
InChI Key: NXAKXNZECGOSRC-UHFFFAOYSA-N
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Description

1-Methyl-2-(3-methylpyrrolidin-3-yl)-1H-pyrrole is a compound that belongs to the class of pyrroles, which are five-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-(3-methylpyrrolidin-3-yl)-1H-pyrrole typically involves the construction of the pyrrole ring followed by the introduction of the methylpyrrolidinyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-(3-methylpyrrolidin-3-yl)-1H-pyrrole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl, aryl, or other functional groups .

Scientific Research Applications

1-Methyl-2-(3-methylpyrrolidin-3-yl)-1H-pyrrole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-2-(3-methylpyrrolidin-3-yl)-1H-pyrrole involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-2-(3-methylpyrrolidin-3-yl)-1H-pyrrole is unique due to the presence of both the pyrrole and methylpyrrolidinyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

1-methyl-2-(3-methylpyrrolidin-3-yl)pyrrole

InChI

InChI=1S/C10H16N2/c1-10(5-6-11-8-10)9-4-3-7-12(9)2/h3-4,7,11H,5-6,8H2,1-2H3

InChI Key

NXAKXNZECGOSRC-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNC1)C2=CC=CN2C

Origin of Product

United States

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